
1-(5-Chloro-3-methylpyridin-2-yl)-2,2,2-trifluoroethanone
Vue d'ensemble
Description
1-(5-Chloro-3-methylpyridin-2-yl)-2,2,2-trifluoroethanone, or 5-chloro-3-methylpyridine-2-yl-2,2,2-trifluoroethanone, is an organic compound composed of a pyridine ring and a trifluoroethanone moiety. It is an important synthetic intermediate in organic synthesis, and has been widely used in the field of medicinal chemistry. In addition, 5-chloro-3-methylpyridine-2-yl-2,2,2-trifluoroethanone has been studied for its potential applications in the fields of drug discovery, materials science, and biochemistry.
Applications De Recherche Scientifique
SYNTHESIS AND ANTIFUNGAL APPLICATIONS
Synthesis and Antifungal Activity : The compound 1-(5-chloro-3-methylpyridin-2-yl)-2,2,2-trifluoroethanone serves as a key intermediate in the synthesis of N-(4-chloro-2-trifluoroactyl phenyl) - aminothiazole derivatives. These derivatives have shown potent antibacterial and antifungal activities, particularly against gram-positive bacteria like Escherichia coli and Staphylococcus aureus, gram-negative bacteria like Pseudomonas aeruginosa and Bacillus subtilis, and the fungus Candida albicans. The compounds 5b, 5f, 5g, 5h, 5j demonstrated significant antibacterial and antifungal properties, showcasing the compound's potential in pharmaceutical applications (K. Sujatha, Shilpa, R. Gani, 2019).
ANALYTICAL CHEMISTRY APPLICATIONS
Quantification in Drinking Water : The compound has been involved in the improved quantification of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (Mutagen X or MX) in drinking water. The complexity arises from MX's low concentration in drinking water, sensitivity to pH change, and matrix effects. A one-step derivatization procedure using N-methyl-bis-trifluoroacetamide (MBTFA) and analysis by ion trap GC/MS/MS has shown significant advantages, including reduced analysis time and improved detection limits. This application is crucial in the field of disinfection by-product research, particularly for halogenated furanones recognized as emerging drinking water contaminants (C. Kubwabo, B. Stewart, Suzanne A. Gauthier, B.R. Gauthier, 2009).
MATERIAL SCIENCE APPLICATIONS
High-Temperature Polymers : A series of new fluorinated, high-temperature polymers have been developed using derivatives of this compound. Specifically, 1, 1, - bis(p-carboxyphenyl)-2, 2, 2-trifluoroethanol (3FOH), synthesized from p-bromotoluene and ethyl trifluoroacetate, was used to produce these polymers. These polymers exhibit properties desirable in high-performance materials, such as high thermal stability (up to 518 °C in nitrogen), high glass transition temperatures (165 °C to 337 °C), and low dielectric constants (2.64 to 2.99), making them suitable for advanced engineering applications (H. G. Boston, V. Reddy, P. Cassidy, J. W. Fitch, D. Stoakley, A. S. St Clair, 1997).
Propriétés
IUPAC Name |
1-(5-chloro-3-methylpyridin-2-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c1-4-2-5(9)3-13-6(4)7(14)8(10,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRNCOFLRJJYJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



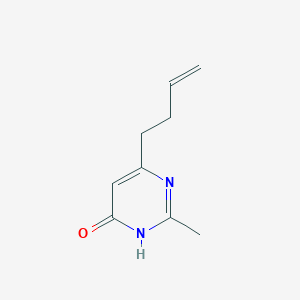

![6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487189.png)

![5-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-oxazole](/img/structure/B1487192.png)
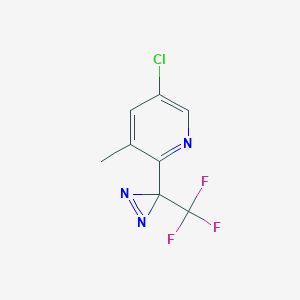

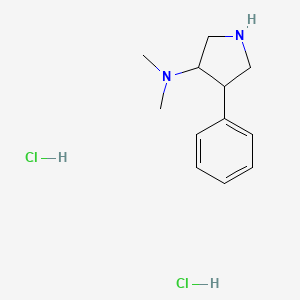
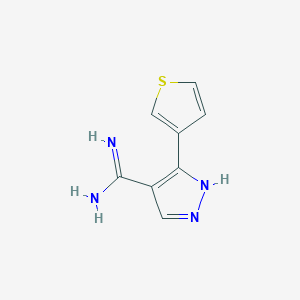
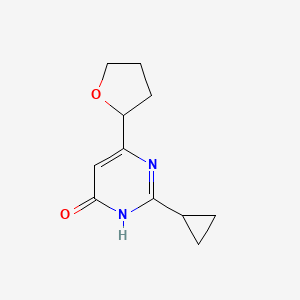
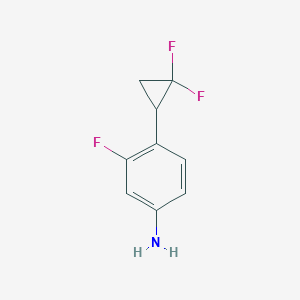


![1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487207.png)